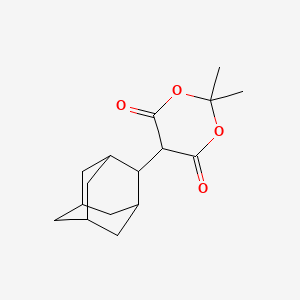

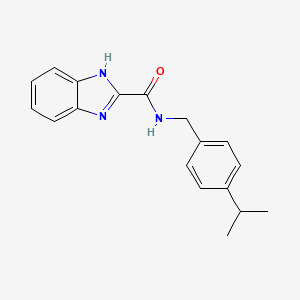

![molecular formula C25H26N2OS B5558414 3-苄基-5-环己基-2-硫代-2,3,5,6-四氢苯并[h]喹唑啉-4(1H)-酮](/img/structure/B5558414.png)

3-苄基-5-环己基-2-硫代-2,3,5,6-四氢苯并[h]喹唑啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to the target compound involves reactions that introduce various functional groups into the quinazolinone backbone. Markosyan et al. (2015) described synthesizing 2-sulfanyl-substituted derivatives by reacting the quinazolinone with halides, demonstrating a method that could potentially be adapted for the target compound. Ghashang et al. (2013) developed an efficient, environmentally friendly procedure for synthesizing novel quinazolinones/thiones, indicating the versatility of methods available for constructing such molecules (Markosyan et al., 2015; Ghashang et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds like the target molecule often involves spectroscopic and crystallographic techniques to elucidate the arrangement of atoms and the configuration of the molecule. Studies by Costa et al. (2004) on the synthesis of related compounds provide insights into the structural characterization and the potential for diverse functionalization of the quinazolinone nucleus (Costa et al., 2004).

Chemical Reactions and Properties

The chemical reactions involving quinazolinone derivatives are varied and can lead to a wide range of products with different biological activities. Markosyan et al. (2015) detailed reactions leading to anti-monoamine oxidase and antitumor activities, highlighting the reactive versatility and potential utility of these compounds in medicinal chemistry (Markosyan et al., 2015).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their application and handling. Although specific data for the target compound is scarce, related studies provide a foundation for understanding the physical behavior of such molecules. For instance, the work by Al-Salahi et al. (2018) on radioiodination and biodistribution offers insight into the stability and solubility aspects important for pharmaceutical applications (Al-Salahi et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, pH stability, and interaction with biological targets, are essential for designing and applying quinazolinone derivatives. The synthesis and evaluation of novel derivatives by Markosyan et al. (2010) and the exploration of their antimonoamineoxidase and antineoplastic properties provide valuable information on the chemical behavior and potential therapeutic applications of these compounds (Markosyan et al., 2010).

科学研究应用

合成和化学性质

研究已经对喹唑啉衍生物的合成进行了研究,展示了创建具有潜在治疗益处的化合物的办法。例如,2-硫代-取代的3-乙基-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮的合成涉及衍生物与卤化物的反应,从而产生具有显着的抗单胺氧化酶和抗肿瘤活性的化合物(Markosyan 等人,2015 年)。另一项研究重点介绍了一种用于喹唑啉-4(3H)-酮的一锅级联合成方法,强调了这种方法的效率和环境友好性(Parua 等人,2017 年)。

生物活性和治疗潜力

喹唑啉衍生物因其生物活性而受到探索,包括抗菌、抗肿瘤和抗结核特性。例如,合成并评估了新型硫代-喹唑啉[3,4-$a$]喹唑啉酮对淋巴母细胞白血病和乳腺腺癌细胞系的细胞毒性,表明了癌症治疗应用的潜力(Mohammadhosseini 等人,2017 年)。另一项研究合成了一系列具有抗单胺氧化酶和抗惊厥活性的苯并[h]喹唑啉,揭示了喹唑啉化合物的治疗多功能性(Grigoryan 等人,2017 年)。

抗癌特性

喹唑啉衍生物显示出有希望的抗癌特性。一项专注于新的靶向 VEGFR-2 的 2-硫代苯并[g]喹唑啉衍生物的研究发现,它们在体外具有抗增殖和抗血管生成特性,靶向乳腺癌和肝癌细胞(Abuelizz 等人,2020 年)。这表明喹唑啉衍生物作为抗癌剂的潜力,通过抑制肿瘤生长和血管生成。

抗菌活性

喹唑啉衍生物的抗菌特性一直是研究的主题,研究重点介绍了它们对各种细菌和真菌物种的有效性。例如,合成并评估了新型喹唑啉酮和苯甲酰胺衍生物的抗增殖活性,还重点介绍了它们有效的抗菌活性,展示了这些化合物潜在治疗应用的广泛性(El-hashash 等人,2018 年)。

属性

IUPAC Name |

3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2OS/c28-24-22-21(18-11-5-2-6-12-18)15-19-13-7-8-14-20(19)23(22)26-25(29)27(24)16-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,21H,2,5-6,11-12,15-16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCLCAHRNVYAKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

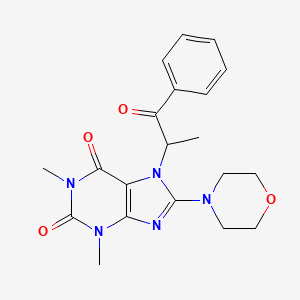

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

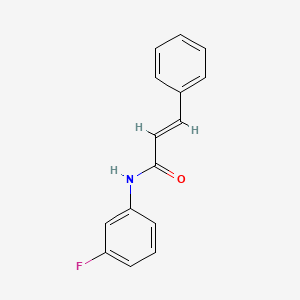

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

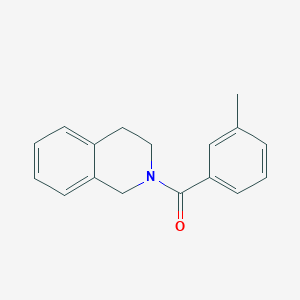

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)